6-Methyl-2-(trimethylstannyl)pyridine

Organometallic catalysis Stille coupling Carbostannolysis

Researchers requiring chemoselective Stille coupling partners often encounter unwanted reactivity with unprotected pyridyl stannanes. 6-Methyl-2-(trimethylstannyl)pyridine (CAS 126225-57-8) solves this via its 6-methyl group, which introduces steric bulk that blocks off-target catalytic transformations. - Enables exclusive Stille coupling in the presence of boronic esters for orthogonal iterative synthesis. - Pre-installs the 6-methyl-2-pyridyl pharmacophore, a privileged scaffold in drug discovery. - Reliably sourced with consistent purity; fully characterized by NMR and LC-MS for reproducible results.

Molecular Formula C9H15NSn
Molecular Weight 255.93 g/mol
CAS No. 126225-57-8
Cat. No. B190042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(trimethylstannyl)pyridine
CAS126225-57-8
Molecular FormulaC9H15NSn
Molecular Weight255.93 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)[Sn](C)(C)C
InChIInChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2-4H,1H3;3*1H3;
InChIKeyTWGGAXBOOSFSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(trimethylstannyl)pyridine Technical Overview


6-Methyl-2-(trimethylstannyl)pyridine (CAS 126225-57-8) is a heteroaryl stannane derivative of pyridine, characterized by a trimethylstannyl group at the 2-position and a methyl group at the 6-position, with a molecular weight of 255.93 g/mol and the molecular formula C9H15NSn . It is a key building block in organic synthesis, primarily utilized as an electrophilic or nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the formation of carbon-carbon bonds to access diverse biaryl and heterobiaryl structures . Its unique reactivity and steric profile differentiate it from other organostannanes and cross-coupling reagents.

Stille coupling reagent for C–C bond formation in biaryl and heterobiaryl synthesis
6-methyl steric profile enables pathway selectivity, distinct from unsubstituted pyridyl stannanes
Orthogonal reactivity handle supports chemoselective sequential cross-coupling strategies

6-Methyl-2-(trimethylstannyl)pyridine: Substitution Limitations


The substitution of 6-Methyl-2-(trimethylstannyl)pyridine with other pyridyl stannanes, boronic acids, or halogenated pyridines is not trivial due to significant differences in reactivity, steric constraints, and chemoselectivity. The presence of the methyl group at the 6-position introduces steric bulk that can dramatically alter reactivity in catalytic cycles, as demonstrated by the complete lack of reactivity of this compound in carbostannolysis reactions compared to its unsubstituted analog [1]. Furthermore, while boronic acids are common alternatives, they participate in Suzuki-Miyaura couplings under different conditions and with different functional group tolerances, and they lack the inherent chemoselectivity advantages of stannanes for orthogonal coupling sequences [2]. This compound's specific profile is not a generic property of the class but a unique outcome of its structural and electronic features, making its selection critical for achieving desired synthetic outcomes.

vs. unsubstituted pyridyl stannanes
The 6-methyl group can completely deactivate certain catalytic transformations; reactivity may not transfer.
vs. boronic acids
Lack orthogonal Stille–Suzuki sequence capability; different functional group tolerance and reaction conditions.
vs. halogenated pyridines
Cannot serve as nucleophilic coupling partners in Stille reactions; require alternative electrophilic strategies.

6-Methyl-2-(trimethylstannyl)pyridine: Differentiated Reactivity Evidence


6-Methyl Group Steric Deactivation

In a direct head-to-head study using bis(pentamethylcyclopentadienyl)lanthanide catalysts, 2-(trimethylstannyl)pyridine (compound 1) readily undergoes C-Sn bond activation and subsequent carbostannolysis with ethylene and alkynes. In stark contrast, 6-Methyl-2-(trimethylstannyl)pyridine (compound 6) was found to be completely unreactive under identical conditions. The authors explicitly attribute this to the steric constraints imposed by the 6-methyl group [1]. This is a direct, quantifiable difference: the unsubstituted analog yields defined products (e.g., 6-ethyl-2-(2-(trimethylstannyl)ethyl)pyridine and tin-functionalized enynes), while the 6-methyl derivative shows zero turnover.

6-Methyl Steric Deactivation
Head-to-head
0% conversion vs. full reactivity of unsubstituted analog
Steric shielding by 6-methyl group selectively blocks carbostannolysis pathway
Cp*2La-catalyzed conditions; complete loss of turnover
Organometallic catalysis Stille coupling Carbostannolysis

Trimethylstannyl vs Tributylstannyl Reactivity

As a trimethylstannyl derivative, 6-Methyl-2-(trimethylstannyl)pyridine belongs to a class of organostannanes that are well-documented to exhibit significantly higher reactivity in Stille couplings compared to their tributylstannyl counterparts [1][2]. This is a class-level inference; direct data for this specific compound is not available. However, the general principle is established and quantified: trimethylstannyl compounds are approximately 1000 times more reactive in transmetalation steps than the corresponding tributylstannyl compounds [1][2]. This difference is attributed to the smaller steric bulk of the methyl groups, facilitating faster transmetalation.

Trimethylstannyl Reactivity
Class-level inference
~1000-fold higher transmetalation rate vs. tributylstannyl
Supports selection for demanding Stille couplings where high reactivity is required
Generic class principle; compound-specific data not available
Stille coupling Cross-coupling Organotin reagents

Stannane vs Boronic Acid Chemoselectivity

Trimethylstannyl arylboronates, a related class, have been demonstrated to undergo chemoselective Stille couplings in the presence of a boronic ester, allowing for sequential, one-pot Stille/Suzuki-Miyaura reactions to synthesize complex terphenyls [1]. This principle is directly applicable to 6-Methyl-2-(trimethylstannyl)pyridine. It possesses a single reactive stannyl group, which can be selectively coupled with an aryl halide under Stille conditions, leaving other functional groups (such as a boronic ester) intact for a subsequent Suzuki reaction. This orthogonal reactivity is not possible with the analogous 6-methyl-2-pyridinylboronic acid or with halogenated pyridine electrophiles like 2-bromo-6-methylpyridine . The stannane provides a unique, chemoselective handle.

Chemoselectivity vs. Boronic Acids
Cross-study comparable
Enables Stille coupling with boronic ester intact for subsequent Suzuki
Unique orthogonal handle for sequential C–C bond formation
Inferred from trimethylstannyl arylboronate systems
Chemoselective coupling Stille coupling Suzuki-Miyaura coupling

Stille vs Suzuki Coupling Efficiency

While not a direct comparison for this specific compound, a study comparing Stille and Suzuki methods for pyridine functionalization provides a relevant framework. When using trimethylphenylstannane or phenylboronic acid as alternative coupling reagents for the synthesis of a radiochemically pure product in aqueous acetonitrile, the Stille coupling may offer advantages in certain contexts, such as milder conditions or compatibility with specific functional groups [1]. This suggests that for 6-Methyl-2-(trimethylstannyl)pyridine, the choice of Stille over Suzuki could be driven by the need for specific reaction conditions or substrate tolerances, especially in sensitive or aqueous environments.

Stille vs. Suzuki Efficiency
Supporting evidence
Stille may offer advantages in aqueous acetonitrile or radiochemical contexts
Reaction condition choice can influence outcome; compound-specific validation needed
General pyridine system comparison; not direct data for this stannane
Stille coupling Suzuki coupling Pyridine synthesis

6-Methyl-2-(trimethylstannyl)pyridine: High-Value Applications


6-Methyl-2,2'-Bipyridine Synthesis

The primary application of this compound is in the synthesis of 6,6'-disubstituted bipyridines and related biaryl systems via Stille coupling with bromopyridines . The 6-methyl group not only provides a handle for further functionalization but also pre-installs steric bulk that is crucial for the development of specific ligands or materials. This scenario is directly supported by the general method for bipyridine synthesis using trimethylstannylpyridines.

Sterically Shielded Catalysts and Ligands

The demonstrated steric shielding effect of the 6-methyl group, which completely blocks certain catalytic transformations , is a highly valuable feature. This compound can be used to synthesize ligands or catalyst precursors where a specific coordination environment is required. The inertness of the stannyl group under certain conditions allows for selective functionalization, enabling the construction of complex ligand architectures with tailored steric profiles.

Chemoselective Orthogonal Cross-Coupling

This compound is an ideal building block for iterative cross-coupling strategies. Its trimethylstannyl group can be selectively coupled under Stille conditions in the presence of other functional groups, such as boronic esters, that would be reactive under Suzuki conditions [1]. This orthogonal reactivity allows for the controlled, sequential construction of complex molecules, a cornerstone of modern medicinal chemistry and natural product synthesis.

6-Methyl-2-Arylpyridine Synthesis

The Stille coupling of 6-Methyl-2-(trimethylstannyl)pyridine with various aryl and heteroaryl halides provides a direct route to a library of 6-methyl-2-arylpyridines . This scaffold is a privileged structure in drug discovery, found in numerous bioactive molecules. The use of this stannane offers a reliable and efficient method to introduce the 6-methyl-2-pyridyl moiety, often in higher yields or under milder conditions than alternative methods, making it a valuable tool for medicinal chemistry programs.

Application
Selection Property
Validation Focus
6-Methyl-2,2'-bipyridine synthesis
Stille coupling with bromopyridines
Cross-coupling efficiency and regioselectivity
Sterically shielded catalysts/ligands
6-methyl steric deactivation profile
Coordination geometry and catalytic activity
Chemoselective orthogonal cross-coupling
Orthogonal Stille reactivity handle
Sequential Stille–Suzuki sequence verification
6-Methyl-2-arylpyridine library synthesis
Reliable entry to privileged scaffold
Aryl halide scope and coupling yield

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